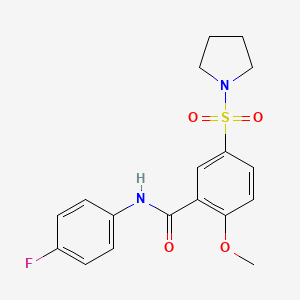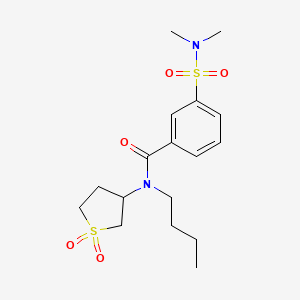
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a combination of sulfonyl, thiophene, pyridine, and oxalamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide likely involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:
Formation of the phenylsulfonyl-thiophene intermediate: This might involve the sulfonylation of thiophene with a phenylsulfonyl chloride in the presence of a base.
Alkylation: The intermediate could then be alkylated with a suitable reagent to introduce the ethyl linker.
Coupling with pyridine: The ethyl-linked intermediate could be coupled with a pyridine derivative using a suitable coupling reagent.
Formation of the oxalamide: Finally, the oxalamide moiety could be introduced through a reaction with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide could undergo various types of chemical reactions, including:
Oxidation: The thiophene ring could be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) could be reduced to amines.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride could be employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols could be used under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Possible applications in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxalamide groups might play a role in binding to the target, while the thiophene and pyridine rings could influence the compound’s electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(phenylsulfonyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide: Lacks the thiophene ring.
N1-(2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide: Lacks the phenylsulfonyl group.
N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the pyridin-4-ylmethyl group.
Uniqueness
The presence of both the phenylsulfonyl and thiophene groups in N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C20H19N3O4S2 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-13-15-8-10-21-11-9-15)20(25)23-14-18(17-7-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
YDBVMPNTJSKXDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=NC=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B11251652.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251655.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11251663.png)
![Methyl 4-(2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamido)benzoate](/img/structure/B11251668.png)
![4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251669.png)
![N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11251676.png)
![3,4,5-Triethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251677.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11251697.png)
![2-Methyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11251701.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11251712.png)

